hydroxide
Description
Nomenclature and Definitional Frameworks for Hydroxide (B78521)
The term "this compound" is the most common and widely accepted name for the OH⁻ ion. wikipedia.orgnih.gov The International Union of Pure and Applied Chemistry (IUPAC), the world authority on chemical nomenclature and terminology, officially designates "this compound" as the proper name for this anion. wikipedia.orgnih.gov An alternative, systematic name, "oxidanide," is recognized by IUPAC but is not recommended for general use. wikipedia.org
Historically, different theories of acids and bases have shaped the definition of this compound. The Arrhenius theory, proposed in 1884, defines a base as a substance that dissociates in an aqueous solution to produce this compound ions. wikipedia.orgbyjus.com This framework positions this compound as the quintessential carrier of basicity.
The Brønsted-Lowry theory, a more comprehensive model from 1923, defines a base as a substance capable of accepting a proton (a hydrogen cation, H⁺). wikipedia.orgchemguide.co.uk The this compound ion fits this definition perfectly, as it readily reacts with a proton to form a water molecule. chemguide.co.uk This reaction underscores the role of this compound as a Brønsted-Lowry base.
Further expanding the concept, the Lewis theory defines a base as a species that can donate a pair of electrons. asu.edu The this compound ion, with its lone pairs of electrons on the oxygen atom, can act as a Lewis base by donating an electron pair to a Lewis acid. wikipedia.orgasu.edu
It is important to distinguish the this compound ion (OH⁻) from the covalently bonded hydroxy group (-OH). wikipedia.orgbyjus.com While many inorganic compounds with "this compound" in their names are ionic and contain the this compound ion, others are covalent compounds featuring the hydroxy group. wikipedia.orgbyjus.com Similarly, the electrically neutral species HO• is the hydroxyl radical. wikipedia.orgbyjus.com
Contextual Significance of the this compound Ion in Diverse Chemical Systems
The influence of the this compound ion extends across numerous areas of chemistry, highlighting its versatility and fundamental importance.
In Acid-Base Chemistry: The this compound ion is central to the concept of pH, which measures the acidity or basicity of an aqueous solution. fiveable.mebritannica.com In pure water, a small fraction of water molecules undergoes autoionization, forming equal, though minute, concentrations of hydronium ions (H₃O⁺) and this compound ions. wikipedia.org The concentration of this compound ions is inversely proportional to the concentration of hydronium ions; a higher concentration of this compound ions results in a more basic (alkaline) solution with a higher pH. byjus.comfiveable.me Neutralization reactions, a cornerstone of acid-base chemistry, often involve the reaction of an acid with a base to produce a salt and water, with the net ionic equation frequently being the combination of a hydrogen ion and a this compound ion to form water. wikipedia.orgvedantu.com
In Organic Chemistry: The this compound ion is a potent nucleophile and a strong base, making it a key reagent in many organic reactions. wikipedia.orgfiveable.me As a nucleophile, it can attack electrophilic centers, initiating reactions such as nucleophilic substitution and addition. fiveable.me For instance, in the hydrolysis of esters, the this compound ion attacks the carbonyl carbon, leading to the formation of a carboxylate ion and an alcohol. fiveable.me This reaction, known as saponification, is fundamental to the production of soap. fiveable.me As a strong base, this compound can deprotonate various organic compounds, including alcohols and carbonyl compounds with acidic α-hydrogens, to generate reactive intermediates. wikipedia.org
In Materials Science and as a Ligand: this compound ions play a significant role in the structure and properties of various materials. longdom.org Metallic hydroxides are a class of inorganic compounds with diverse applications. longdom.org For example, calcium this compound is a crucial component in cement and concrete, influencing their properties and durability. wiley.com Nickel hydroxides are essential materials in battery technologies. royalsocietypublishing.org Furthermore, the this compound ion can act as a ligand, donating electron pairs to metal cations to form coordination complexes. asu.edu The solubility and precipitation of many metal hydroxides are pH-dependent, a property exploited in various industrial and water treatment processes. longdom.org Recent research has even explored the creation of glassy state this compound materials for applications in electrocatalysis. nih.gov
Properties
CAS No. |
12040-73-2 |
|---|---|
Molecular Formula |
C12H23AlO12+2 |
Synonyms |
(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Origin of Product |
United States |
Fundamental Chemical Principles Governing the Hydroxide Ion
Self-Ionization of Water and Hydroxide (B78521) Concentration Dynamics
Water molecules can undergo a process called self-ionization or autoionization, where a small fraction of molecules dissociate into ions. jackwestin.com In this reversible reaction, one water molecule donates a proton (H⁺) to another, forming a hydronium ion (H₃O⁺) and a this compound ion (OH⁻). expii.com
The equilibrium for this reaction is represented by the equation: 2H₂O(l) ⇌ H₃O⁺(aq) + OH⁻(aq) expii.com
The equilibrium constant for this reaction is known as the ion-product constant for water (Kw). jackwestin.comck12.org At 25°C, the value of Kw is approximately 1.0 x 10⁻¹⁴. jackwestin.com
Kw = [H₃O⁺][OH⁻] = 1.0 x 10⁻¹⁴ at 25°C libretexts.org
In pure water at 25°C, the concentrations of hydronium and this compound ions are equal, each being 1.0 x 10⁻⁷ M. jackwestin.com This makes pure water neutral. scienceready.com.au The concentration of this compound ions is a key factor in determining the pH of a solution. libretexts.org
Acidic solutions : When an acid is added to water, the concentration of H₃O⁺ increases. According to Le Chatelier's principle, the equilibrium shifts to the left, causing the [OH⁻] to decrease to maintain the constant value of Kw. vaia.com
Basic (alkaline) solutions : When a base is added, it increases the concentration of OH⁻. This causes the [H₃O⁺] to decrease. vaia.com Solutions with a higher concentration of OH⁻ than H₃O⁺ are basic and have a pH greater than 7. libretexts.orglibretexts.org
The self-ionization of water is an endothermic process, meaning the value of Kw increases with temperature. libretexts.orgscienceready.com.au For example, at 60°C, Kw is 9.311 × 10⁻¹⁴. ck12.org
Solvation Dynamics and Hydration Shell Architectures of Aqueous this compound
In an aqueous environment, the this compound ion is surrounded by water molecules, forming hydration shells. pnas.org The strong interactions between the this compound ion and the surrounding water molecules are crucial to its behavior and properties in solution. lsbu.ac.uk
The structure of the primary hydration shell of the this compound ion has been a subject of considerable debate. The this compound ion's oxygen atom acts as a strong hydrogen bond acceptor. lsbu.ac.uk
Coordination Number Debate : Early experimental studies based on infrared spectroscopy suggested a primary hydration shell with three water molecules directly bonded to the this compound ion. nih.gov However, many theoretical studies and ab initio molecular dynamics simulations predicted a more stable four-coordinated structure. nih.govmaine.eduresearchgate.net
Recent Findings : A recent study combining high-resolution cryogenic photoelectron spectroscopy with advanced quantum chemical computations provided direct evidence for a four-coordinated primary hydration shell in the gas phase. nih.gov This aligns with findings from neutron diffraction data for liquid water, which also suggest a four-coordinated structure, with a potential fifth water molecule weakly interacting with the this compound's hydrogen atom. nih.gov
Hydrogen Bonding : The this compound ion forms strong hydrogen bonds with the hydrogen atoms of the surrounding water molecules. lsbu.ac.uk These interactions are stronger than the hydrogen bonds between water molecules themselves. In turn, the hydrogen atom of the this compound ion is a poor hydrogen bond donor. lsbu.ac.uk This leads to an asymmetric solvation structure where the oxygen end of the ion is strongly hydrated, while the hydrogen end interacts weakly with the surrounding water. lsbu.ac.uk
Computational chemistry has been an invaluable tool for investigating the complex solvation of the this compound ion.
Ab Initio Molecular Dynamics (AIMD) : AIMD simulations, which calculate the forces on atoms from first principles electronic structure calculations, have been widely used. aip.org These simulations have shown that the solvation structure is dynamic and fluctuates. Car-Parrinello molecular dynamics (CPMD), a specific type of AIMD, has been used to study this compound solutions across various concentrations. acs.org These studies revealed the formation of different compact this compound-water complexes, such as OH⁻(H₂O)₃, OH⁻(H₂O)₄, and OH⁻(H₂O)₅, with their distribution depending on concentration and the presence of counter-ions. researchgate.net
Structural Predictions : Early AIMD simulations suggested a planar fourfold coordination for the this compound ion, forming a (H₉O₅)⁻ complex, which could transform into a more open tetrahedral (H₇O₄)⁻ structure. aip.org More recent simulations using advanced functionals like SCAN (Strongly Constrained and Appropriately Normed) have refined this picture, predicting a "pot-like" solvation structure that aligns well with neutron scattering data. aip.org
Proton Transfer Dynamics : These computational models are also crucial for understanding the high mobility of the this compound ion in water, which occurs via a proton-hopping mechanism (the Grotthuss mechanism). Simulations suggest that the transport process is linked to fluctuations in the ion's coordination shell. For instance, it is proposed that a four-coordinated this compound complex may need to lose a water molecule to form a three-coordinated intermediate before a proton transfer can occur. maine.edupnas.org
| Temperature (°C) | Kw (x 10⁻¹⁴) |
|---|---|
| 0 | 0.115 |
| 25 | 1.01 |
| 60 | 9.311 |
| 100 | 51.0 |
Experimental Probes of Solvated this compound Structural Dynamics
The structural dynamics of the solvated this compound ion (OH⁻) in water are complex and have been investigated using a variety of sophisticated experimental techniques. rsc.org These methods provide molecular-level insights into the ion's hydration shell and the fleeting interactions that govern its behavior.
A significant challenge in these studies is that most experimental work involves concentrated solutions where the natural tetrahedral structure of water is disrupted. rsc.org Nevertheless, a consensus is emerging from the application of multiple complementary techniques.
Spectroscopic Methods:
Infrared (IR) Spectroscopy: Ultrafast infrared spectroscopy is a powerful tool for probing hydrogen bond fluctuations, which occur on femtosecond to picosecond timescales. arxiv.org Experiments on aqueous this compound solutions reveal a broad continuum absorption in the mid-IR region (800–3500 cm⁻¹), which is attributed to the strong hydrogen bonding between the OH⁻ ion and its solvating water molecules. arxiv.orgnih.gov Two-dimensional infrared (2DIR) spectroscopy has been particularly instrumental in deciphering the vibrational spectra of aqueous this compound. rsc.org Fourier transform infrared (FTIR) spectroscopy of HDO in H₂O has also been used to isolate the spectra of water molecules affected by the this compound ion, confirming a weak interaction at the hydrogen site of OH⁻. researchgate.netmaine.edu
X-ray Absorption Spectroscopy (XAS): Measurements near the oxygen K-edge show that the addition of KOH to water introduces a new spectral feature at lower energy than that of bulk water, which is assigned to the OH⁻ ion. These studies suggest that the interaction between OH⁻ and its first-shell water molecules is distinct from that of halide anions and that the OH⁻ ion exists in a "hyper-coordinated" state, where it accepts multiple hydrogen bonds but does not readily donate one.
Photoelectron Spectroscopy: High-resolution cryogenic photoelectron spectroscopy, combined with quantum chemical calculations, has provided direct evidence for a four-coordinated primary hydration shell around the this compound ion in the gas phase. priyamstudycentre.comjecst.org This technique measures electron binding energies, which serve as signatures for the underlying molecular structures of OH⁻(H₂O)n clusters. priyamstudycentre.comaip.org
Diffraction Methods:
Neutron and X-ray Diffraction: These techniques provide information about the average coordination environment of the this compound ion. Neutron diffraction experiments on aqueous NaOH solutions, for instance, suggest an average coordination number of approximately 3.9 ± 0.3 at concentrations below 10M. arxiv.org These results support a model where the this compound ion is coordinated to four water molecules. rsc.org
Collectively, these experimental probes reveal a dynamic picture of the solvated this compound ion. The ion is strongly hydrated, accepting approximately four hydrogen bonds from surrounding water molecules in a fluctuating structure. arxiv.orgpriyamstudycentre.com The transient H₃O₂⁻ species, where a proton is shared between two this compound moieties, is thought to exist only for extremely short lifetimes (~110 fs) as a transition state during proton transfer. rsc.orgarxiv.org
Mobility and Diffusion Mechanisms of this compound in Aqueous Systems
The this compound ion exhibits anomalously high mobility in aqueous solutions, a property it shares with the hydronium ion (H₃O⁺). rsc.org Its diffusion is significantly faster than that of other ions of similar size and is not governed by simple hydrodynamic drag. maine.edu This enhanced mobility is attributed to a structural diffusion mechanism, often referred to as a "proton hole" transfer, which operates in addition to the slower vehicular diffusion (the movement of the entire solvated ion). rsc.orgmdpi.com However, the mobility of the this compound ion is about half that of the hydronium ion, indicating a distinct and more complex transport mechanism. rsc.orgmaine.edumdpi.com This difference arises from the specific requirements of the this compound ion's solvation structure and the energetics of proton transfer. rsc.orgarxiv.org
Proton Jump Mechanism (Grotthuss Mechanism)
The transport of this compound ions in water occurs via a version of the Grotthuss mechanism, which involves the transfer of a proton "hole" through the hydrogen-bonded network of water molecules. maine.edursc.org This process is fundamentally different from the mechanism for the hydronium ion. rsc.orgpriyamstudycentre.com
The key steps in the Grotthuss mechanism for this compound are:
Stable Solvation State: The this compound ion is typically in a stable, hyper-coordinated state, accepting four hydrogen bonds from surrounding water molecules in a roughly planar arrangement, forming an OH⁻(H₂O)₄ complex. rsc.orgnih.govmdpi.com In this state, the ion is relatively immobile. nih.gov
Solvation Shell Reorganization: For proton transfer to occur, one of the hydrogen bonds to the this compound ion must break. nih.govmdpi.com This is often driven by thermal fluctuations in the solvent, leading to the formation of a transient, three-coordinated OH⁻(H₂O)₃ complex. priyamstudycentre.commdpi.com This structural change is the rate-limiting step in the diffusion process.
Proton Transfer (Hopping): In the three-coordinate state, a proton from one of the three remaining water molecules in the first solvation shell can be transferred to the this compound ion. rsc.orgmdpi.com This event effectively moves the location of the this compound ion (the "proton hole") to the adjacent water molecule. maine.edunih.gov The process can be viewed as the this compound ion accepting a proton from a neighboring water molecule. acs.org The Zundel-like anion complex (H₃O₂⁻), an intermediate in this transfer, is extremely short-lived. priyamstudycentre.com
Re-solvation: The newly formed this compound ion then quickly acquires a fourth hydrogen bond from the surrounding water network, returning to the stable OH⁻(H₂O)₄ configuration at its new location. nih.gov
This entire sequence results in the net transport of negative charge without the need for the oxygen atom of the original this compound ion to move a large distance. rsc.org The slower diffusion of this compound compared to hydronium is attributed to the additional energy and time required for the solvent reorganization and hydrogen bond rearrangements needed to create the active three-coordinated state. rsc.org
Influence of Concentration and Temperature on this compound Mobility
The mobility of the this compound ion is significantly influenced by both the concentration of the solution and the temperature.
Influence of Concentration: The effect of concentration on this compound mobility is more complex. At infinite dilution, where inter-ionic interactions are absent, the this compound ion has a high limiting ionic mobility. priyamstudycentre.com As concentration increases from infinite dilution, the ionic conductivity of solutions like KOH and NaOH initially increases due to the greater number of charge carriers. acs.org However, at very high concentrations, several effects can combine to reduce the effective mobility of the ions. sdstate.edu These include increased solution viscosity and the formation of ion pairs, which can slow the movement of ions. sdstate.edu In some ceramic conductors, the ionic conductivity of OH⁻ has been shown to increase with a higher concentration of feed OH⁻ ions, indicating that the availability of charge carriers is a dominant factor in those systems. nih.gov The transport number of the this compound ion, which represents the fraction of the total current carried by the ion, can also vary with concentration, particularly in membrane systems. rsc.orgjecst.org
Below is a table showing the ionic mobility of the this compound ion compared to other common ions at infinite dilution in water at 25 °C.
| Cation | Ionic Mobility (u × 10⁴ cm² s⁻¹ V⁻¹) | Anion | Ionic Mobility (v × 10⁴ cm² s⁻¹ V⁻¹) |
| Hydrogen ion (H⁺) | 36.2 | This compound ion (OH⁻) | 20.5 |
| Potassium ion (K⁺) | 7.61 | Sulfate ion (SO₄²⁻) | 8.27 |
| Sodium ion (Na⁺) | 5.20 | Chloride ion (Cl⁻) | 7.90 |
| Ammonium (B1175870) ion (NH₄⁺) | 7.60 | Bromide ion (Br⁻) | 8.12 |
| Data sourced from Learning Chemistry. priyamstudycentre.com |
Simulation Approaches for this compound Transport Phenomena
Computational simulations, particularly those employing quantum mechanical principles, are indispensable for elucidating the complex mechanisms of this compound transport that are often too fast or intricate to be fully captured by experiments alone. priyamstudycentre.com
Ab Initio Molecular Dynamics (AIMD): AIMD simulations, where forces are calculated from first-principles electronic structure theory (like Density Functional Theory), have been pivotal in modeling this compound transport. maine.edu This method can accurately describe the bond-breaking and bond-forming events inherent in the Grotthuss mechanism. priyamstudycentre.com AIMD studies have been crucial in demonstrating that the this compound transport mechanism is distinct from that of the proton. priyamstudycentre.com These simulations have shown that the diffusion of this compound often occurs in bursts of activity involving concerted proton hops, followed by periods of rest. They have also confirmed the importance of the hyper-coordinated OH⁻(H₂O)₄ species and the transition to a three-coordinated state as a precursor to proton transfer. maine.edupriyamstudycentre.com
Car-Parrinello Molecular Dynamics (CPMD): CPMD is a specific type of AIMD that has been widely used to investigate aqueous this compound solutions. researchgate.netresearchgate.net These simulations have successfully reproduced experimental observations, such as changes in water's coordination structure and spectroscopic features in concentrated alkaline solutions. researchgate.net CPMD trajectories have provided strong support for the view that the this compound transport mechanism involves a variety of compact this compound-water complexes and is different from that of the proton. researchgate.netresearchgate.net
Multiscale and Reactive Force Field Models: While AIMD provides high accuracy, its computational cost limits simulations to small systems and short timescales. priyamstudycentre.com To bridge this gap, multiscale approaches have been developed. These methods combine AIMD simulations, which capture the local, fast dynamics of proton transfer, with other techniques like lattice Monte Carlo to simulate the long-range diffusion over millisecond timescales. priyamstudycentre.com Another approach involves reactive force fields, such as the multistate empirical valence bond (MS-EVB) theory, which are parameterized to reproduce quantum mechanical potential energy surfaces, allowing for the simulation of proton hopping in larger, more complex systems like anion-exchange membranes. researchgate.netaip.org These combined reactive and nonreactive simulations have been used to probe the relative contributions of the vehicular and Grotthuss mechanisms to this compound transport in confined environments. researchgate.netresearchgate.net
Spectroscopic and Computational Investigations of Hydroxide Species
Quantum Chemical and Molecular Simulation Methodologies
Computational methods are indispensable for interpreting experimental spectra and providing a deeper understanding of the properties of hydroxide (B78521) species at the atomic level.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.org It has become a popular and versatile tool in chemistry and materials science for calculating properties like molecular geometries, vibrational frequencies, and reaction energetics. wikipedia.org
DFT calculations are frequently used in conjunction with vibrational spectroscopy. For instance, DFT has been essential in assigning the complex vibrational spectra of lithium this compound monohydrate (LiOH·H₂O), where empirical assignments had previously been incorrect. nih.gov DFT can also simulate IR and Raman spectra, as demonstrated for the drug methyldopa, where the O-H stretching frequency was calculated. nepjol.info
In the study of layered double hydroxides (LDHs), DFT has been used to investigate structural and energetic properties, such as the stability of different cation arrangements and stacking patterns. acs.org Calculations on Mg-Al LDHs have shown how the ratio of Mg to Al affects the electronic structure and stability, demonstrating that configurations without Al(III)-O-Al(III) linkages are more stable. acs.org DFT has also been employed to study the degradation mechanisms of tetraalkylammonium hydroxides, which are relevant to fuel cell membranes, by calculating the energy barriers for different reaction pathways. acs.org The combination of DFT with experimental techniques provides a powerful approach to understanding the intricate behavior of this compound species. worldscientific.com
Applications of DFT in this compound Research
| System | Property Investigated | Key Insight from DFT | Reference(s) |
|---|---|---|---|
| Lithium this compound Monohydrate | Vibrational spectra | Aided in the correct assignment of IR and Raman bands | nih.gov |
| Mg-Al Layered Double Hydroxides | Structural and electronic properties | Showed that stability increases with higher Mg/Al ratio due to avoidance of Al-O-Al linkages | acs.org |
| Tetraalkylammonium Hydroxides | Degradation mechanism | Calculated reaction barriers for different degradation pathways (Sₙ2, Hofmann elimination) | acs.org |
| Methyldopa | Vibrational spectra | Simulated IR and Raman spectra, identifying O-H stretching modes | nepjol.info |
Role of Hydroxide in Inorganic and Coordination Chemistry
Hydroxide (B78521) as a Ligand in Transition Metal Complexation
In coordination chemistry, the this compound ion functions as a versatile ligand, capable of forming complexes with a wide array of metal ions. libretexts.org As a ligand, it is classified as monodentate, meaning it binds to the central metal atom through a single donor atom, the oxygen. libretexts.org It is considered a strong-field ligand and a potent π-donor, which influences the electronic structure and properties of the resulting complexes. wikipedia.org
The formation of this compound complexes is a common occurrence in aqueous solutions of transition metal ions. When a base, such as sodium this compound, is added to a solution containing hexaaqua metal complexes (e.g., [M(H₂O)₆]²⁺), the this compound ions act as a base, removing protons from the coordinated water molecules. chemguide.co.ukchemguideforcie.co.uk This process leads to the stepwise formation of hydroxo complexes. crunchchemistry.co.uk
For instance, with a generic divalent metal ion, the reaction proceeds as follows: [M(H₂O)₆]²⁺(aq) + OH⁻(aq) ⇌ [M(H₂O)₅(OH)]⁺(aq) + H₂O(l) [M(H₂O)₅(OH)]⁺(aq) + OH⁻(aq) ⇌ M(H₂O)₄(OH)₂ + H₂O(l)
As the concentration of this compound ions increases, more water ligands are deprotonated. science-revision.co.uk When the resulting complex becomes electrically neutral, its solubility in water decreases significantly, leading to the formation of a solid precipitate of the metal this compound. chemguide.co.ukchemistrystudent.com This precipitation is a key characteristic of many transition metal ions in the presence of this compound and is often used for their separation and identification based on the distinctive colors of the precipitates. science-revision.co.ukyoutube.com The tendency of metal aquo complexes to form precipitates of metal hydroxides is a practical consequence of the basicity of the this compound ligand. wikipedia.org
The formation of these precipitates is an equilibrium process. The addition of this compound ions shifts the equilibrium towards the formation of the uncharged species, causing precipitation. youtube.com The solubility products (Ksp) of these metal hydroxides are crucial parameters that determine the pH at which precipitation begins. frontiersin.org
This compound ions can participate in ligand exchange or substitution reactions, where they replace other ligands in a coordination sphere, or are themselves replaced by other ligands. libretexts.org A common example is the reaction of a metal-aqua complex with an excess of a ligand like ammonia (B1221849). Initially, the ammonia acts as a base, causing the precipitation of the metal this compound. crunchchemistry.co.ukchemguide.co.uk However, with an excess of ammonia, a ligand exchange reaction can occur, where ammonia molecules replace the this compound and remaining water ligands, leading to the dissolution of the precipitate and the formation of a new ammine complex. crunchchemistry.co.ukchemguide.co.uk
For example, with copper(II) ions, a pale blue precipitate of copper(II) this compound forms first, which then dissolves in excess ammonia to form the deep blue tetraamminecopper(II) complex, [Cu(NH₃)₄(H₂O)₂]²⁺. crunchchemistry.co.uk
Conversely, this compound ions can replace other ligands. For example, adding this compound to a solution containing a different complex can lead to the formation of the corresponding metal this compound precipitate, demonstrating a ligand substitution driven by the formation of a more stable or insoluble product. These reactions are fundamental in synthetic inorganic chemistry and for understanding the relative stabilities of different coordination complexes. savemyexams.com
The this compound ligand can significantly influence the coordination number and geometry of a metal complex. While many aqua and ammine complexes of transition metals are octahedral (coordination number 6), the introduction of this compound ligands can sometimes lead to changes in these parameters. savemyexams.com
For instance, density functional theory calculations have shown that for the Mg²⁺ ion, the introduction of a single this compound ligand can trigger a reduction in the coordination number from six to five, resulting in a change from an octahedral to a trigonal bipyramidal geometry. researchgate.netnih.gov The presence of two this compound ligands can further favor a tetrahedral coordination geometry. researchgate.net
In the case of some transition metals, the size of the ligands is a determining factor. While this compound ions are small enough to allow for a coordination number of six in an octahedral arrangement, larger ligands like chloride ions often result in a lower coordination number of four, leading to a tetrahedral geometry. savemyexams.com The specific geometry adopted is a result of a complex interplay between the size and electronic properties of the metal ion and the ligands. solubilityofthings.comrsc.org For lanthanide hydroxides, a linear geometry has been observed, which is attributed to significant π-bonding character. rsc.org
Ligand Exchange and Substitution Reactions Involving this compound
Metal Hydroxides: Synthesis and Structural Polymorphism
Metal hydroxides are a class of inorganic compounds with the general formula M(OH)n, where M is a metal and n is its oxidation state. They are not only the products of precipitation reactions from aqueous solutions but are also important materials with a wide range of applications.
The most common method for synthesizing metal hydroxides is through precipitation from an aqueous solution of a metal salt by adding a base, such as sodium this compound or ammonia. atamanchemicals.comscribd.com This method is straightforward and widely used. deu.edu.tr The formation of the metal this compound precipitate is governed by the solubility product of the specific this compound and the pH of the solution. frontiersin.org
However, to achieve desired properties such as specific particle size, morphology, or crystallinity, various controlled synthesis strategies have been developed. These include:
Co-precipitation: This method involves the simultaneous precipitation of two or more metal hydroxides to form a mixed-metal this compound. frontiersin.org
Urea (B33335) Hydrolysis: In this method, the slow hydrolysis of urea at elevated temperatures provides a gradual and homogeneous release of this compound ions, leading to the formation of well-crystallized metal hydroxides. frontiersin.org
Hydrothermal/Solvothermal Synthesis: Conducting the precipitation reaction in a closed vessel at elevated temperatures and pressures allows for the synthesis of highly crystalline and phase-pure metal hydroxides.
Electrochemical Synthesis: Metal hydroxides can be prepared by electrodeposition onto a cathode from a solution containing the metal salt. rsc.org
Photon-Induced Reactions: Lasers can be used to irradiate precursor solutions, inducing photochemical reactions that lead to the formation of distinct metal this compound nanostructures. nih.govlbl.govescholarship.org
Template-Assisted Synthesis: Using organic molecules or polymers as templates can guide the growth of metal hydroxides into specific porous structures. rsc.org
Wet-Chemical Precipitation with Additives: The use of additives like formamide (B127407) can influence the growth of the crystal lattice, for example, by inhibiting growth in a particular direction to produce nanosheets. rsc.org
These controlled synthesis methods are crucial for tailoring the properties of metal hydroxides for specific applications.
Many metal hydroxides exhibit polymorphism, meaning they can exist in more than one crystal structure. A classic example is nickel(II) this compound, Ni(OH)₂, which has two well-characterized polymorphs: α-Ni(OH)₂ and β-Ni(OH)₂. atamanchemicals.comwikipedia.org
β-Ni(OH)₂: This is the thermodynamically stable form and has a brucite-like crystal structure. rsc.org The structure consists of hexagonally close-packed this compound ions with nickel(II) ions occupying the octahedral sites in alternating layers. rsc.org
α-Ni(OH)₂: This form is a more hydrated and less crystalline structure. rsc.orgresearchgate.net It consists of Ni(OH)₂ layers with intercalated water molecules and sometimes other anions. atamanchemicals.comwikipedia.org This intercalation leads to a larger interlayer spacing compared to the β-form. rsc.org The α-polymorph is often metastable and tends to recrystallize to the more stable β-form in aqueous environments, particularly in alkaline solutions. atamanchemicals.comwikipedia.org
Besides these two main forms, other modifications, such as γ-nickel hydroxides with even larger inter-sheet distances, have been described. atamanchemicals.com Interstratified phases, which consist of a mixture of α and β structural motifs in varying proportions, have also been identified. rsc.orgrsc.org
The different polymorphic forms of a metal this compound can have significantly different properties and applications. For instance, in the case of nickel this compound, the α-form is often preferred for electrochemical applications due to its higher theoretical capacity, though its instability presents a challenge. wikipedia.org
Intercalation Chemistry in Layered this compound Systems
Layered this compound systems, particularly Layered Double Hydroxides (LDHs), are a significant class of materials in intercalation chemistry. diamond.ac.uk LDHs are lamellar compounds with a structure akin to brucite [Mg(OH)₂], where a portion of the divalent cations is substituted by trivalent cations. acs.org This substitution results in positively charged this compound layers, which are balanced by anions and water molecules situated in the interlayer space, often referred to as the gallery. acs.org The general formula for LDHs is [M(II)₁₋ₓM(III)ₓ(OH)₂]ˣ⁺(Aⁿ⁻)ₓ/ₙ·yH₂O, where M(II) and M(III) represent divalent and trivalent metals, respectively, and Aⁿ⁻ is an exchangeable anion. acs.orgacs.org
The utility of LDHs stems from their diverse ion-exchange intercalation chemistry, where the original interlayer anion can be replaced by a wide array of guest species. diamond.ac.uk This process allows for the tailored design of materials with specific functionalities. A plethora of anions have been successfully intercalated into LDH galleries, ranging from simple inorganic anions to more complex organic and biological molecules. acs.org These include carboxylates, sulfonates, amino acids, peptides, nucleotides, and even large DNA fragments. acs.orgmdpi.comrsc.org The intercalation is primarily driven by electrostatic interactions between the positively charged this compound layers and the guest anions, though hydrogen bonding also plays a stabilizing role. acs.org
A notable example of LDH formation involves the reaction of gibbsite, a form of aluminum this compound (Al(OH)₃), with lithium salts (LiX) to form [LiAl₂(OH)₆]X·H₂O. diamond.ac.uk While incorporating other divalent metal ions like Zn²⁺, Cu²⁺, Ni²⁺, and Co²⁺ into Al(OH)₃ is more challenging, it has been achieved through mechanochemical and hydrothermal treatments to create novel LDHs with the formula MAl₄(OH)₁₂₂·yH₂O. diamond.ac.uk
Research has also demonstrated the selective intercalation capabilities of these systems. For instance, studies on MAl₄(OH)₁₂₂·yH₂O (M = Zn, Cu, Ni, Co) have shown preferential intercalation of certain isomers of benzenedicarboxylate and naphthalenesulfonate. rsc.org By carefully controlling reaction conditions, it is possible to achieve nearly 100% selectivity for one isomer over another, highlighting the potential for these materials in industrial separation processes. rsc.org
| Host LDH System | General Formula | Intercalated Guest Anions | Reference |
|---|---|---|---|
| Magnesium-Aluminium LDH | Mg₆Al₂(OH)₁₆CO₃·4H₂O | Carboxylates, Sulfonates, Amino Acids, DNA | acs.org |
| Lithium-Aluminium LDH | [LiAl₂(OH)₆]X·H₂O (X = Cl⁻, Br⁻, NO₃⁻) | Halides, Nitrate (B79036) | diamond.ac.uk |
| Transition Metal-Aluminium LDH | MAl₄(OH)₁₂₂·yH₂O (M = Zn, Cu, Ni, Co) | Nitrates, Dicarboxylates, Sulfonates | diamond.ac.ukrsc.org |
| Nickel/Cobalt-Iron LDH | [NiCoFe(OH)ₓ] | This compound ions (as part of the structure) | mdpi.com |
Redox Processes Involving this compound-Containing Species
Electrochemistry of Metal Hydroxides
The electrochemistry of metal hydroxides is central to various energy storage and conversion technologies, including supercapacitors and alkaline batteries. acs.orglibretexts.orgnih.gov The charge storage mechanism in these devices often relies on Faradaic processes, which involve reversible redox reactions at the electrode surface, leading to changes in the metal's oxidation state. nih.gov These reactions are distinct from the non-Faradaic charge storage in electric double-layer capacitors and allow for significantly higher energy densities. nih.gov
Metal hydroxides like nickel this compound (Ni(OH)₂) are extensively used as cathode materials in Ni-Cd, Ni-Fe, and Ni-MH batteries. acs.org The electrochemical performance is dictated by the reversible oxidation and reduction of the metal center. The synthesis of these materials can be achieved through electrochemical methods, such as the electrogeneration of a base. acs.orgresearchgate.net This technique involves an electrochemical process that generates this compound ions at the electrode-electrolyte interface, causing the local pH to rise and leading to the precipitation of metal hydroxides onto the electrode surface. researchgate.net For example, the electroreduction of nitrate ions can produce the necessary this compound for this precipitation:
NO₃⁻ + H₂O + 2e⁻ → NO₂⁻ + 2OH⁻
This method allows for the controlled deposition of thin films and coatings of metal hydroxides, including the formation of layered double hydroxides (LDHs) when multiple metal cations are present in the electrolyte. acs.orgresearchgate.net The intrinsic properties of metal hydroxides, such as low electrical conductivity, can be engineered through doping or creating composite structures to enhance their electrochemical performance for applications like supercapacitors. nih.gov
| Metal this compound | Electrochemical Process/Application | Key Feature | Reference |
|---|---|---|---|
| Nickel this compound (Ni(OH)₂) | Cathodes for Ni-Cd, Ni-Fe, Ni-MH batteries | Reversible oxidation to nickel oxythis compound (NiOOH). | acs.org |
| Cobalt this compound (Co(OH)₂) | Supercapacitor electrodes | Redox-active material for high charge storage. | nih.gov |
| Chromium this compound (Cr(OH)₃) | Intermediate in electrochemical oxidation | Forms on chromium metal surface before oxidizing to Cr(VI). | xmu.edu.cn |
| Layered Double Hydroxides (LDHs) | Electrodes for alkaline secondary batteries, supercapacitors | Tunable composition and high surface area for redox reactions. | acs.orgresearchgate.net |
Oxidation State Transitions in Metal-Hydroxide Systems
The functionality of many metal this compound-containing systems, especially in catalysis and energy storage, is directly linked to the ability of the metal cation to transition between different oxidation states. mdpi.comrepec.org These transitions are redox reactions where the metal center is oxidized (loses electrons) or reduced (gains electrons). The local chemical environment, including the presence of this compound ions and dopant elements, can significantly influence the potential at which these transitions occur and the stability of the resulting higher or lower oxidation states. repec.orgsacredheart.edu
A prominent example is found in catalysts for the oxygen evolution reaction (OER), a critical process in water splitting. The catalytic activity of materials like NiFe hydroxides is often attributed to the formation of high-oxidation-state metal species. repec.orgnih.gov Recent research has shown that incorporating electron-deficient elements like boron into a NiFe this compound lattice facilitates the oxidation of Ni²⁺ to a higher oxidation state (Ni³⁺ᵟOOH). repec.orgnih.govresearchgate.net This transition occurs at a lower potential compared to the undoped material, which lowers the energy barrier for the OER and enhances catalytic efficiency. repec.orgresearchgate.net
Similarly, the electrochemical oxidation of metallic chromium in a sodium this compound solution involves transitions through a this compound intermediate. xmu.edu.cn Initially, chromium metal oxidizes to form a passivating film of chromium this compound (Cr(OH)₃). At more positive potentials, this Cr(III) species is further oxidized to a Cr(VI) species (chromate, CrO₄²⁻). xmu.edu.cn The concentration of the this compound solution plays a key role in stimulating the dissolution and oxidation process. xmu.edu.cn Doping NiCo LDH structures with other transition metals like iron can also alter the electronic structure, enhancing the adsorption of this compound ions and facilitating the electron transfer processes necessary for catalysis by stabilizing different oxidation states. mdpi.com
| Metal-Hydroxide System | Initial Oxidation State | Final Oxidation State | Application/Process | Reference |
|---|---|---|---|---|
| NiFeB this compound | Ni²⁺ | Ni³⁺ᵟ | Oxygen Evolution Reaction (OER) Catalyst | repec.orgnih.govresearchgate.net |
| Chromium in NaOH(aq) | Cr(0) → Cr(III) in Cr(OH)₃ | Cr(VI) in CrO₄²⁻ | Electrochemical Synthesis of Chromate | xmu.edu.cn |
| Fe-doped NiCo LDH | Fe²⁺ | Fe³⁺ | Oxygen Evolution Reaction (OER) Catalyst | mdpi.com |
| First-Row Transition Metal Oxides + Alkali this compound | Various (e.g., Cr(III), Mn(IV)) | Higher oxidation states | High-Temperature Oxidation | sacredheart.edu |
Mechanistic Roles of Hydroxide in Organic Reactions
Hydroxide (B78521) as a General Base in Organic Transformations
As a base, the this compound ion can accept a proton, a characteristic that allows it to function as a catalyst in many reactions. byjus.comstudysmarter.co.uk This is particularly evident in its ability to abstract protons from various organic molecules, thereby initiating a cascade of chemical events.
This compound is a sufficiently strong base to deprotonate weak carbon acids, which are organic compounds that can lose a proton from a carbon atom. wikipedia.org A key example is the deprotonation of the α-carbon (the carbon adjacent to the carbonyl group) in aldehydes and ketones. wikipedia.org The resulting carbanion, known as an enolate, is stabilized by resonance, which delocalizes the negative charge onto the electronegative oxygen atom. This stabilization lowers the pKa of the α-hydrogens, making them susceptible to abstraction by this compound. wikipedia.org For instance, acetone (B3395972) has a pKa of approximately 19, and acetaldehyde (B116499) has a pKa of about 16.7, values that are within the range for deprotonation by a suitable base like this compound. wikipedia.org
| Compound | Approximate pKa of α-Hydrogen |
| Acetaldehyde | 16.7 |
| Acetone | 19 |
This table illustrates the acidity of α-hydrogens in common carbonyl compounds, which can be deprotonated by this compound. wikipedia.org
This proton abstraction is the initial and crucial step in many important reactions, including the haloform reaction, where a methyl ketone is converted to a carboxylate and a haloform.
The role of this compound as a catalyst is central to numerous organic transformations where it is regenerated by the end of the reaction cycle. studysmarter.co.uklibretexts.org A classic illustration is the base-catalyzed aldol (B89426) condensation. studysmarter.co.uknptel.ac.in In this reaction, this compound abstracts an α-proton from an aldehyde or ketone to form an enolate. nptel.ac.in This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second molecule. The resulting alkoxide intermediate is subsequently protonated by water, regenerating the this compound catalyst and forming a β-hydroxy carbonyl compound. nptel.ac.in
Another significant base-catalyzed pathway is the E2 (bimolecular elimination) reaction. In this mechanism, this compound acts as a base to remove a proton from a carbon atom adjacent to a leaving group, leading to the concerted formation of a double bond and the expulsion of the leaving group. This reaction is common in the treatment of alkyl halides with a strong base like potassium this compound. patsnap.com
Proton Abstraction from Weak Carbon Acids
This compound as a Nucleophile in Organic Chemistry
The this compound ion, rich in electrons, is also a powerful nucleophile, meaning it is attracted to and can attack electron-deficient centers. chemguide.co.ukucsd.edulumenlearning.com This nucleophilic character is fundamental to many substitution and addition reactions.
This compound is a classic nucleophile in bimolecular nucleophilic substitution (SN2) reactions. chemguide.co.ukstudyorgo.comlibretexts.org In an SN2 reaction, the this compound ion attacks the electrophilic carbon atom from the side opposite to the leaving group, in a process known as a backside attack. ucsd.edu This concerted mechanism, where bond-forming and bond-breaking occur simultaneously, results in an inversion of the stereochemical configuration at the carbon center. ucsd.edustudyorgo.com A typical example is the reaction of a primary alkyl halide, such as methyl iodide or bromoethane, with an aqueous solution of sodium this compound to produce an alcohol (methanol or ethanol (B145695), respectively). chemguide.co.ukstudyorgo.comlibretexts.orgchemistrystudent.comyoutube.com The rate of this reaction is dependent on the concentrations of both the alkyl halide and the this compound ion. studyorgo.comlibretexts.org
However, the strong basicity of this compound can lead to a competing E2 elimination reaction, especially with secondary and tertiary alkyl halides. chemguide.co.uk
| Reaction Type | Substrate | Attacking Species | Key Feature |
| SN2 | Primary Alkyl Halide | This compound (Nucleophile) | Inversion of stereochemistry |
| E2 | Secondary/Tertiary Alkyl Halide | This compound (Base) | Formation of a double bond |
This interactive table compares the dual roles of this compound as a nucleophile and a base in reactions with alkyl halides.
This compound readily attacks the electrophilic carbon atom of a carbonyl group in aldehydes and ketones. youtube.comontosight.ai This nucleophilic addition leads to the formation of a tetrahedral intermediate. A well-known application of this is the saponification of esters, where this compound attacks the ester's carbonyl carbon. ucsb.edu The resulting tetrahedral intermediate then expels an alkoxide ion to form a carboxylic acid, which is subsequently deprotonated by the base to yield a carboxylate salt. ucsb.edu
Similarly, this compound can add to aldehydes and ketones to form hydrates (gem-diols). libretexts.org While this reaction is reversible, the addition of a base like this compound increases the rate of reaction by providing a stronger nucleophile than water. libretexts.orgsaskoer.ca
Under specific conditions, this compound can facilitate the cleavage of carbon-carbon bonds. The retro-aldol reaction is a prime example, where a β-hydroxy carbonyl compound is cleaved into two smaller carbonyl compounds in the presence of a base.
A more direct involvement of this compound in C-C bond cleavage is observed in certain ketone reactions. americanelements.comnih.govresearchgate.netresearchgate.net For instance, the cleavage of specific ketones into carboxylic acids and alkanes can be achieved with potassium this compound. americanelements.comnih.govresearchgate.net Mechanistic studies, including kinetic experiments and theoretical calculations, suggest that this transformation proceeds via a nucleophilic attack of this compound on the ketone's carbonyl group. americanelements.comnih.govresearchgate.net This is followed by the fragmentation of the resulting oxyanion, leading to the formation of a carboxylic acid and a carbanion, which is subsequently protonated. americanelements.comnih.govresearchgate.net The haloform reaction also concludes with a this compound-induced cleavage of a carbon-carbon bond in the trihalomethyl ketone intermediate.
Nucleophilic Addition to Carbonyl Systems
Degradation Mechanisms of Organic Compounds in this compound Media
The degradation of organic compounds in the presence of this compound is a critical area of study, with implications for waste treatment, chemical synthesis, and environmental remediation. This compound ions can participate in or facilitate degradation through various mechanistic pathways, which are largely dependent on the reaction conditions, such as temperature and the surrounding medium. The following sections detail two distinct mechanisms: radical-based processes in molten salts and chemical decomposition pathways facilitated by the this compound ion.
Radical-Based Mechanisms in Molten this compound Salts
Recent research into the treatment of organic materials in molten this compound salts has revealed that the degradation mechanisms are predominantly radical-based rather than oxidative. researchgate.net This counteracts previous assumptions that the process was a form of molten salt oxidation (MSO), which is characterized by the consumption of oxygen and the formation of water and carbon dioxide. rsc.orgrsc.org
Studies involving the treatment of various organic compounds, including polymers like polyethylene (B3416737) and neoprene, as well as simpler molecules like carboxylic acids, in molten eutectic mixtures of sodium this compound (NaOH) and potassium this compound (KOH) at temperatures around 400 °C, have demonstrated a distinct set of products. researchgate.netrsc.org Instead of CO2 and H2O, the primary products observed are highly recoverable graphite (B72142) and hydrogen gas (H2), with no significant carbon dioxide emissions. rsc.orgsemanticscholar.org This evidence strongly suggests a reaction pathway that does not involve oxidation by species like O2. rsc.org
The analysis of gaseous and solid residues from these reactions supports a radical-based mechanism. researchgate.netrsc.org This process is believed to be initiated by the abstraction of hydrogen atoms from the organic molecules, leading to the formation of organic radicals. These radicals then undergo further reactions, ultimately leading to the formation of stable graphite and H2. researchgate.netrsc.org This method presents a promising avenue for recycling plastic waste and other organic materials, offering a sustainable route to produce valuable materials like graphite and hydrogen without generating greenhouse gases. rsc.org
The treatment in molten hydroxides also proves effective for halogenated polymers like neoprene. The halogen atoms are captured within the molten salt bath, forming alkali halides (e.g., KCl), which prevents the release of acidic gases and other hazardous compounds like dioxins. semanticscholar.org
Table 1: Degradation of Organic Compounds in Molten this compound (NaOH-KOH) at 400°C
Chemical Decomposition Pathways Facilitated by this compound
In addition to high-temperature radical reactions, this compound ions are well-known to facilitate the chemical decomposition of organic compounds through several other pathways, typically in aqueous solutions or other protic media at lower temperatures. These mechanisms generally involve the this compound ion acting as a nucleophile or a base.
One of the most common degradation pathways is the This compound-mediated cleavage of carbon-carbon bonds , particularly in ketones. researchgate.net This reaction can be performed by refluxing a ketone with a strong base like potassium this compound in a solvent such as xylene. researchgate.net Mechanistic studies, including kinetic experiments and theoretical calculations, suggest that the reaction proceeds via a nucleophilic attack of the this compound ion on the ketone's carbonyl group. researchgate.net This forms an oxyanionic intermediate, which then undergoes fragmentation, cleaving a carbon-carbon bond to yield a carboxylic acid and a carbanion. researchgate.net For instance, 2-phenylcycloalkanones can be converted into phenyl-substituted carboxylic acids through this method. researchgate.net
This compound also catalyzes the decomposition of β-dicarbonyl compounds. For example, the decomposition of para-substituted benzoylacetaldehydes into the corresponding acetophenones and formate (B1220265) ions is catalyzed by this compound. researchgate.net The reaction kinetics indicate that the mechanism involves the aldehyde hydrate (B1144303) monoanion and a this compound ion, or a kinetically equivalent dianion intermediate. researchgate.net
Hydrolysis is another fundamental decomposition pathway facilitated by this compound. Esters and amides, for example, are susceptible to base-catalyzed hydrolysis. In this reaction, the this compound ion acts as a nucleophile, attacking the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate that subsequently collapses to yield a carboxylate anion and an alcohol (from an ester) or an amine (from an amide). The hydrolysis of 1-decanenitrile in high-temperature water is another example, where it first hydrates to an amide, which is then further hydrolyzed to a carboxylic acid and ammonium (B1175870) this compound. osti.gov
Furthermore, this compound ions play a role in Advanced Oxidation Processes (AOPs) , which are used to degrade a wide range of organic pollutants. acs.org In these systems, highly reactive species, primarily hydroxyl radicals (•OH), are generated to oxidize contaminants. iwaponline.commdpi.com The this compound ion (OH⁻) can be a precursor to the powerful hydroxyl radical. For example, under photocatalysis, valence band holes generated on a semiconductor like titanium dioxide (TiO₂) can oxidize either water molecules or adsorbed this compound ions to produce hydroxyl radicals. mdpi.com These radicals are extremely reactive and can degrade complex organic molecules into simpler, harmless substances like CO₂ and H₂O. iwaponline.com
Table 2: Summary of this compound-Facilitated Chemical Decomposition Pathways
Hydroxide in Environmental and Geochemical Processes
Regulation of pH and Alkalinity in Aquatic Systems
The concentration of hydroxide (B78521) ions is a primary determinant of the pH in aquatic environments, a measure of the acidity or basicity of the water. solubilityofthings.com In a neutral solution, the concentrations of hydrogen ions (H⁺) and this compound ions are balanced. solubilityofthings.comumass.edu An increase in this compound ions leads to a more alkaline, or basic, state with a higher pH. umass.eduierwater.com This regulation is crucial for the health of aquatic ecosystems, as most organisms thrive within a specific pH range. umass.edu
Buffering Capacity of this compound in Natural Waters
Alkalinity refers to the ability of water to neutralize acids, a property often described as its buffering capacity. umass.eduaquaphoenixsci.comaqualabo.fr This capacity is largely provided by dissolved compounds such as bicarbonates, carbonates, and hydroxides that can absorb excess hydrogen ions without a significant change in pH. umass.eduaquaphoenixsci.comaqualabo.frmdpi.com While the carbonate system is the most significant buffer in most natural waters, this compound alkalinity becomes particularly important at higher pH levels, typically above 8.3. aquaphoenixsci.comamrclearinghouse.org The buffering action of this compound is a key factor in maintaining stable pH conditions in lakes and rivers, which is vital for the survival of aquatic life. mdpi.comamrclearinghouse.org
The geology of a region significantly influences the natural buffering capacity of its waters. aquaphoenixsci.commdpi.com For instance, water flowing through limestone-rich areas tends to have higher alkalinity due to the dissolution of carbonate minerals. aquaphoenixsci.commdpi.com
Role in Acidification Mitigation and Ecological Balance
Acidification of aquatic systems, often resulting from acid rain or industrial discharges, poses a significant threat to ecological balance. umass.edu this compound and other alkaline compounds play a crucial role in mitigating this acidification by neutralizing the excess acid. umass.edulongdom.org The controlled addition of alkaline substances, such as calcium this compound, can help regulate pH levels in acidified water bodies, thereby protecting aquatic organisms. longdom.org
Furthermore, ocean alkalinity enhancement is being explored as a method to counteract ocean acidification and enhance the ocean's capacity to absorb atmospheric carbon dioxide. nih.govfrontiersin.org By adding alkaline substances like sodium this compound or calcium this compound to seawater, the concentration of carbonate ions increases, which in turn raises the pH and helps to restore marine ecosystems threatened by acidification. nih.govcopernicus.org This process can benefit organisms that rely on calcium carbonate to build their shells and skeletons, such as corals and shellfish. nih.govfrontiersin.org
Mineral Precipitation and Dissolution Kinetics
This compound ions are central to the formation and breakdown of minerals in various geological settings. numberanalytics.com These processes are fundamental to the cycling of elements and the formation of soils and sediments.
Formation of Metal this compound Minerals
Many metals react with this compound ions in aqueous solutions to form solid metal this compound precipitates. longdom.orgnumberanalytics.com This process is a key pathway for the formation of a wide range of minerals in the Earth's crust. fiveable.me The formation of these minerals is influenced by factors such as pH and the concentration of metal ions. longdom.org For example, iron hydroxides like goethite and ferrihydrite are common in soils and are formed through the reaction of iron ions with this compound. researchgate.net Similarly, aluminum this compound is a product of mineral weathering. numberanalytics.com
The structure and stability of these metal this compound minerals can be influenced by the presence of other elements. researchgate.net For instance, silicon can stabilize the structure of ferrihydrite, while aluminum can be incorporated into the structure of goethite. researchgate.net
Influence of this compound on Mineral Weathering and Soil Chemistry
Hydrolysis, a chemical weathering process, involves the reaction of minerals with water, where hydrogen and this compound ions play a key role in breaking down the mineral structure. unl.edusaskoer.ca This process alters the chemical composition and size of minerals, making them more susceptible to further weathering. unl.edu For example, the hydrolysis of feldspar, a common mineral, produces clay minerals and releases ions like potassium, calcium, or sodium. unl.edu
The presence of this compound also influences the pH of the soil, which in turn affects the availability of nutrients to plants and the mobility of potentially toxic elements. saskoer.ca Oxy-hydroxide minerals, which are common in highly weathered soils, have a variable charge that depends on the pH, influencing the soil's ability to retain and exchange ions. saskoer.ca
Contaminant Sequestration and Remediation via this compound-Based Materials
This compound-based materials are increasingly being utilized for the remediation of contaminated soil and water. Their ability to adsorb, precipitate, and immobilize various contaminants makes them effective tools in environmental cleanup efforts.
Layered double hydroxides (LDHs), also known as anionic clays, are a class of materials that have shown great promise for removing contaminants from soil and groundwater. researchgate.net These materials can sequester pollutants through various mechanisms, including adsorption, ion exchange, and precipitation. researchgate.netrsc.org
The co-precipitation of contaminants with metal hydroxides is another important mechanism for their removal from the environment. royalsocietypublishing.org For instance, heavy metals can be co-precipitated with iron hydroxides, effectively immobilizing them and reducing their bioavailability. researchgate.netroyalsocietypublishing.org Similarly, alkaline materials can bind cationic metals through this compound precipitation. acs.org
Furthermore, this compound-based materials can be used to neutralize acidic waste and control the pH in wastewater treatment processes, which is crucial for the effective removal of pollutants. solubilityofthings.comlongdom.org The modification of materials like biochar with hydroxides can also enhance their capacity to adsorb contaminants. mdpi.com
Layered Double Hydroxides (LDHs) for Radionuclide Adsorption
Carbon Capture and Storage Technologies Utilizing this compound Chemistry
This compound chemistry is fundamental to several carbon capture and storage (CCS) technologies, which aim to mitigate the atmospheric concentration of carbon dioxide (CO₂), a primary greenhouse gas.
Chemical Absorption of Carbon Dioxide by Alkaline Solutions
Chemical absorption using alkaline solutions is a mature and widely applied technology for capturing CO₂ from point sources like industrial flue gas. researchgate.net This process relies on the acid-base reaction between the acidic CO₂ gas and a basic alkaline solution. The CO₂ dissolves in the aqueous solution and reacts with this compound ions to form bicarbonate and carbonate ions, effectively trapping the carbon.
A variety of alkaline solutions can be used, with sodium this compound (NaOH) being a common benchmark. researchgate.netaub.edu.lb Studies have shown that high removal efficiencies, exceeding 96.5%, can be achieved using NaOH solutions in intensified reactor systems. researchgate.netaub.edu.lb The efficiency of CO₂ absorption is influenced by factors such as the concentration of the alkaline solution, temperature, and the design of the reactor. iium.edu.my For example, research has indicated that for some systems, lower temperatures can enhance CO₂ solubility. iium.edu.my
Recent innovations in this area include the development of the "alkalinity concentration swing" (ACS) process for direct air capture (DAC). harvard.edu In this method, an alkaline solution absorbs atmospheric CO₂, and then the solution is concentrated. This concentration process increases the partial pressure of CO₂ in the solution, causing it to be released in a pure stream for capture and storage. harvard.edu Another area of research involves using mixtures of alcohols with aqueous alkaline hydroxides, which can enhance the CO₂ absorption rate and lower the energy required for solvent regeneration. researchgate.net
Hydroxide in Advanced Materials Chemistry and Industrial Processes
Hydroxide (B78521) as a Precursor or Reagent in Materials Synthesis
This compound ions (OH⁻) and this compound compounds are fundamental to the synthesis of a wide array of advanced materials. They can act as precipitating agents, pH regulators, or direct precursors, influencing the composition, structure, and morphology of the final product. The precise control over this compound concentration is often a critical parameter in achieving desired material properties.
Hydrothermal and Solvothermal Synthesis Methods
Hydrothermal and solvothermal methods are widely employed for synthesizing crystalline materials from solutions at elevated temperatures and pressures in a sealed vessel called an autoclave. scribd.com In these processes, this compound plays a crucial role, often by controlling the pH, which affects the solubility of precursors and the kinetics of crystal nucleation and growth.
In hydrothermal synthesis, which uses water as the solvent, reactants are heated in the aqueous solution, allowing for the formation of materials that are insoluble or have low stability under ambient conditions. scribd.com For instance, various rare earth (RE) hydroxides with rod-like morphologies, such as La(OH)₃ and Gd(OH)₃, have been fabricated using hydrothermal techniques where metal precursors are treated in a water/ethanol (B145695) mixture at high temperatures. d-nb.info Similarly, the synthesis of different phases of aluminum this compound, like boehmite, can be achieved through hydrothermal processes. scientific.netresearchgate.net The choice of mineralizer, such as sodium this compound (NaOH), can significantly affect the phase and morphology of the resulting products, as seen in the synthesis of titania nanotubes where NaOH is used with titania powders as precursors. scribd.com
Solvothermal synthesis is analogous to the hydrothermal method but employs non-aqueous solvents like ethanol or propanol. scribd.comresearchgate.net This change in solvent can lead to different material characteristics. For example, while hydrothermal synthesis of aluminum this compound can produce the boehmite phase, a solvothermal process can yield the gibbsite phase. scientific.netresearchgate.net The solvothermal treatment of magnesium-based precursors has been used to create nanostructured magnesium this compound with controlled morphologies like nanorods. rsc.org These methods are valued for their ability to produce highly crystalline and morphologically controlled nanoparticles at lower temperatures than traditional solid-state reactions. scribd.com
| Synthesis Method | Description | Role of this compound | Example Products |
|---|---|---|---|
| Hydrothermal Synthesis | Chemical reactions in aqueous solutions within a sealed vessel (autoclave) at elevated temperature and pressure. scribd.com | Acts as a precipitating agent (e.g., NaOH), pH regulator, and can be part of the final product (metal this compound). scribd.commdpi.com | Boehmite (aluminum this compound phase) scientific.netresearchgate.net, Rare Earth this compound Nanorods d-nb.info, Titania Nanotubes scribd.com |
| Solvothermal Synthesis | Similar to hydrothermal synthesis, but uses organic/non-aqueous solvents instead of water. scribd.comresearchgate.net | Functions as a reactant or controls reaction conditions to influence crystal phase and morphology. researchgate.netrsc.org | Gibbsite (aluminum this compound phase) scientific.netresearchgate.net, Magnesium this compound Nanostructures rsc.org |
Chemical Precipitation and Ageing Techniques
Chemical precipitation is a cornerstone technique for synthesizing metal hydroxides, particularly for materials like nickel this compound (Ni(OH)₂) used in batteries. core.ac.uk This process involves the formation of a solid precipitate from a solution, typically by adding an alkaline reagent like sodium this compound (NaOH) or potassium this compound (KOH) to a solution containing metal salts. mdpi.comcore.ac.uk The fundamental reaction involves the combination of metal cations (e.g., Ni²⁺) with this compound ions (OH⁻) to form an insoluble metal this compound. mdpi.com
Several factors during precipitation are critical for determining the final properties of the material, including the pH, the choice of alkali, reaction temperature, and the rate of mixing. core.ac.uk For battery-grade nickel this compound, these parameters influence particle size, surface area, crystallinity, and even the specific crystalline phase (e.g., α-Ni(OH)₂ vs. β-Ni(OH)₂), which in turn affects the material's electrochemical performance. mdpi.com
Following initial precipitation, a process known as ageing or digestion is often employed. This involves leaving the freshly formed precipitate in its mother liquor, sometimes at an elevated temperature. wikipedia.org Ageing allows for the recrystallization of the material, leading to larger, more uniform, and purer particles through a process called Ostwald ripening. wikipedia.org This step is crucial for enhancing the structural stability and charge storage capacity of materials like nickel this compound. core.ac.uk
Application of this compound Chemistry in Energy Materials
The unique properties of this compound ions and metal hydroxides make them central to the development of advanced energy materials, from fuel cell membranes to high-capacity battery electrodes.
Anion-Exchange Membranes for Fuel Cells
Anion-exchange membrane fuel cells (AEMFCs) are a promising clean energy technology that relies on the transport of this compound ions (OH⁻). mdpi.comwikipedia.org In an AEMFC, a solid polymer electrolyte membrane separates the anode and cathode. wikipedia.org Unlike proton-exchange membrane fuel cells (PEMFCs), AEMFCs operate in an alkaline environment where this compound ions are the charge carriers. mdpi.com At the cathode, oxygen reduction generates this compound ions, which then migrate through the anion-exchange membrane (AEM) to the anode. At the anode, these this compound ions react with the fuel (e.g., hydrogen) to produce water and release electrons. mdpi.comwikipedia.org
The performance of an AEMFC is critically dependent on the AEM's ability to conduct this compound ions efficiently. fuelcellstore.com Researchers are focused on developing membranes with high this compound conductivity, excellent chemical stability in the high-pH environment, and good mechanical integrity. mdpi.comfuelcellstore.com However, a significant challenge is the chemical degradation of the polymer membranes due to the nucleophilic nature of this compound ions, which can attack the polymer backbone and reduce the membrane's durability and conductivity. mdpi.comfuelcellstore.com Another challenge is the potential reaction of this compound ions with carbon dioxide from the air, which can form carbonate or bicarbonate ions, leading to lower ionic conductivity. mdpi.comfuelcellstore.com
| Property | Description | Challenge Related to this compound | Reference |
|---|---|---|---|
| Ion Conductivity | The efficiency of this compound ion (OH⁻) transport through the membrane. | This compound transport is generally slower than proton transport. Conductivity can be reduced by the formation of carbonate ions. | mdpi.comfuelcellstore.com |
| Chemical Stability | The membrane's resistance to degradation in the fuel cell's alkaline environment. | The highly nucleophilic this compound ions can attack the polymer structure, leading to degradation and reduced performance. | mdpi.comfuelcellstore.com |
| Water Management | Maintaining appropriate hydration levels within the membrane is crucial for ion conduction. | This compound ion conduction in AEMs requires the presence of water. | mdpi.com |
Electrode Materials Based on Metal Hydroxides (e.g., Nickel this compound)
Metal hydroxides, particularly nickel this compound (Ni(OH)₂), are vital electrode materials in rechargeable batteries and supercapacitors. royalsocietypublishing.orgjhun.edu.cn For over a century, Ni(OH)₂ has been the active material in the positive electrodes of nickel-cadmium (NiCd) and nickel-metal hydride (NiMH) batteries. royalsocietypublishing.orgosti.gov The electrochemical reaction involves the oxidation and reduction of nickel between the Ni²⁺ and Ni³⁺ states. google.com
Nickel this compound exists in two main polymorphs, alpha (α-Ni(OH)₂) and beta (β-Ni(OH)₂), which have different structures and electrochemical properties. royalsocietypublishing.orgosti.gov The β-phase is anhydrous with a layered structure, while the α-phase is hydrated, with water molecules intercalated between its layers. osti.gov The α-phase generally offers a higher theoretical specific capacity but is less stable in alkaline electrolytes, often converting to the β-phase during cycling. osti.gov
The performance of Ni(OH)₂ electrodes is influenced by factors such as phase composition, hydration level, particle size, and the incorporation of other metals (e.g., cobalt, zinc) to enhance conductivity and cycle life. royalsocietypublishing.orggoogle.com Beyond batteries, nanostructured nickel this compound and its composites with other metal hydroxides (like cobalt this compound) are being explored as high-performance electrode materials for supercapacitors due to their high theoretical specific capacitance and environmental friendliness. jhun.edu.cnnih.gov
| Material | Application | Key Characteristics | Reference |
|---|---|---|---|
| β-Ni(OH)₂ | Rechargeable Batteries (NiCd, NiMH) | Anhydrous, stable layered structure. The standard active material in many commercial nickel-based batteries. | osti.gov |
| α-Ni(OH)₂ | Advanced Batteries, Supercapacitors | Hydrated, higher theoretical capacity but less stable than the β-phase. | osti.gov |
| Nickel-Cobalt this compound (Ni-Co(OH)₂) | Supercapacitors | Composite material showing higher specific capacitance and excellent stability compared to pure Ni(OH)₂. | nih.gov |
Role of this compound in Industrial Chemical Manufacturing Processes
This compound compounds, especially sodium this compound (NaOH), are indispensable workhorse chemicals in a vast range of industrial processes. alliancechemical.comecsa-chemicals.ch Its strong alkaline nature and high reactivity make it essential for manufacturing numerous consumer and industrial products. iconprocon.com
Key industrial applications include:
Pulp and Paper Industry : Sodium this compound plays a critical role in the pulping process, where it is used to break down and remove lignin (B12514952), a complex polymer that binds wood fibers together. alliancechemical.comiconprocon.com This separation is essential for producing paper.
Soap and Detergent Manufacturing : NaOH is fundamental to the saponification process. It reacts with fats and oils (triglycerides) to produce glycerol (B35011) and a fatty acid salt, which is soap. alliancechemical.comitswatergroup.com
Textile Industry : In textile manufacturing, sodium this compound is used in a process called mercerization to treat cotton fibers. This treatment increases the fibers' strength, luster, and affinity for dyes. alliancechemical.com
Water Treatment : Hydroxides are used to control the pH of water, neutralize acidity, and help in the precipitation and removal of heavy metals and other impurities. iconprocon.comitswatergroup.comallen.in
Chemical Manufacturing : Sodium this compound serves as a vital reagent or catalyst in the synthesis of a wide variety of other chemicals, including solvents, plastics, and rayon. alliancechemical.comiconprocon.com
Metallurgy and Refining : In the aluminum industry, NaOH is used in the Bayer process to extract alumina (B75360) from bauxite (B576324) ore. scribd.com It is also used in oil refining to remove sulfur compounds and other acidic impurities from petroleum products. itswatergroup.com
| Industry | Process | Role of this compound (Primarily NaOH) | Reference |
|---|---|---|---|
| Pulp and Paper | Pulping | Removes lignin from wood to separate cellulose (B213188) fibers. | alliancechemical.comiconprocon.com |
| Soaps & Detergents | Saponification | Reacts with fats and oils to produce soap. | alliancechemical.comitswatergroup.com |
| Textiles | Mercerization | Treats cotton to improve strength, luster, and dye uptake. | alliancechemical.com |
| Water Treatment | pH Control & Purification | Neutralizes acids and precipitates heavy metal impurities. | itswatergroup.comallen.in |
| Oil Refining | Purification | Removes acidic impurities like sulfur compounds. | itswatergroup.com |
| Metallurgy | Bayer Process | Extracts alumina from bauxite ore for aluminum production. | scribd.com |
Production of Sodium and Potassium Hydroxides (e.g., Chloralkali Process)
The chlor-alkali process is a cornerstone of the chemical industry, serving as the primary method for producing sodium this compound (NaOH) and potassium this compound (KOH), alongside chlorine (Cl₂) and hydrogen (H₂). eurochlor.orgetui.org This industrial-scale electrochemical process involves the electrolysis of a salt solution (brine). eurochlor.org For sodium this compound production, the brine is a concentrated aqueous solution of sodium chloride (NaCl), while for potassium this compound, potassium chloride (KCl) is used. etui.orgwikipedia.org Globally, over 97% of chlorine production is achieved through the chlor-alkali process, which underscores its significance. eurochlor.org
The fundamental principle of the chlor-alkali process is the application of a direct electrical current to the brine, which induces the decomposition of the salt and water. eurochlor.orgecoinvent.org This electrolysis is carried out in specialized cells, with three main technologies having been historically significant: the mercury cell, the diaphragm cell, and the membrane cell. etui.org However, due to environmental concerns over mercury, the mercury cell process has been largely phased out in many parts of the world, including Europe. etui.orgecoinvent.org
In modern chlor-alkali plants, the membrane cell process is the most widely adopted technology, especially in Europe and Japan. eurochlor.orgetui.org This is due to its energy efficiency and the high purity of the sodium this compound it produces. The diaphragm cell process remains prevalent in regions like the Americas. eurochlor.org
Key Technologies in the Chlor-alkali Process:
| Technology | Description | Advantages | Disadvantages |
| Membrane Cell | Utilizes a cation-exchange membrane to separate the anode and cathode compartments. The membrane allows Na⁺ (or K⁺) ions to pass through to the cathode while blocking Cl⁻ and OH⁻ ions. wikipedia.org | Produces high-purity caustic soda (typically 32-35% NaOH), is energy-efficient, and is environmentally friendly as it does not use mercury or asbestos (B1170538). eurochlor.orgecoinvent.org | The membranes are expensive and require high-purity brine to prevent fouling. |
| Diaphragm Cell | Employs a porous diaphragm, often made of asbestos or a polymer composite, to separate the anode and cathode. The brine flows from the anode to the cathode compartment. eurochlor.org | Can tolerate less pure brine compared to membrane cells. eurochlor.org | Produces a lower concentration of caustic soda (around 12-14% NaOH) that is contaminated with unreacted salt, requiring a more energy-intensive evaporation and purification process. eurochlor.org The use of asbestos in older diaphragms poses a health risk. |
| Mercury Cell | Uses a flowing mercury cathode where sodium ions are reduced to form a sodium-mercury amalgam. The amalgam then reacts with water in a separate decomposer to produce sodium this compound and hydrogen. etui.org | Produces very high-purity, concentrated caustic soda (typically 50% NaOH). | The use and potential emission of toxic mercury present significant environmental and health risks. etui.org |
The products of the chlor-alkali process are fundamental to numerous industrial sectors. Sodium this compound is a vital chemical in the manufacturing of pulp and paper, textiles, soaps and detergents, and in water treatment. petronaftco.com Potassium this compound finds applications in the production of fertilizers, batteries, and certain cleaning agents. ineos.com
Use in Pulp and Paper Industries: Mechanistic Considerations
Hydroxides, particularly sodium this compound (caustic soda), are indispensable in the pulp and paper industry, primarily for their role in the chemical pulping process. amipetro.com The primary objective of pulping is to separate cellulose fibers from lignin, the complex polymer that binds these fibers together in wood. petronaftco.combaijinchemical.com
The most prevalent chemical pulping method is the kraft (or sulfate) process, which utilizes a "white liquor" containing sodium this compound and sodium sulfide (B99878) (Na₂S). iloencyclopaedia.org The highly alkaline nature of sodium this compound is crucial for the delignification process. petronaftco.com When wood chips are cooked in this alkaline solution at elevated temperatures and pressures, the this compound ions attack and break the ether bonds within the lignin structure. mdpi.com This fragmentation makes the lignin soluble in the cooking liquor, allowing for its separation from the cellulose fibers. amipetro.com The presence of sodium sulfide in the kraft process helps to accelerate the delignification and protects the cellulose from degradation, resulting in a stronger pulp compared to other methods like soda pulping, which only uses sodium this compound. iloencyclopaedia.org
After the initial pulping, the resulting pulp, known as "brownstock," still contains residual lignin and other impurities that impart a brownish color. amipetro.competronaftco.com To produce white paper, the pulp undergoes a bleaching process. Sodium this compound is also a key chemical in this stage, often used in conjunction with bleaching agents like chlorine dioxide or in oxygen delignification. amipetro.com In these processes, sodium this compound helps to remove the remaining lignin and other color-causing substances, leading to a brighter and whiter pulp. amipetro.com
Furthermore, sodium this compound plays a role in the chemical recovery system of modern pulp mills. The "black liquor," which is the spent cooking liquor containing dissolved lignin and residual chemicals, is concentrated and burned to recover energy. The inorganic chemicals, including sodium compounds, are then recovered and regenerated to be reused in the pulping process, making the process more economically and environmentally sustainable. petronaftco.com
Key Functions of this compound in Pulp and Paper Production:
| Process | Role of this compound | Mechanistic Action |
| Pulping (Kraft Process) | Delignification | The this compound ions in the alkaline solution break the ether bonds in lignin, rendering it soluble and allowing for its separation from cellulose fibers. mdpi.com |
| Bleaching | Lignin Removal and Brightening | In conjunction with bleaching agents, sodium this compound helps to remove residual lignin and other chromophores, increasing the whiteness and brightness of the pulp. amipetro.com |
| Chemical Recovery | Regeneration of Cooking Liquor | Sodium this compound is a key component of the recovered and regenerated "white liquor" used in the pulping process, contributing to the economic and environmental efficiency of the mill. petronaftco.com |
Textile Processing and Metal Cleaning Applications
Hydroxides, particularly sodium this compound, are fundamental chemicals in the textile and metal finishing industries due to their strong alkaline and reactive properties.
In textile processing , sodium this compound is utilized in several key stages to enhance the quality and properties of fabrics, especially those made from cotton. shetabgostar.com
Scouring: Raw natural fibers like cotton contain impurities such as waxes, oils, and pectins. shetabgostar.com Scouring is a cleaning process that uses a hot alkaline solution of sodium this compound to remove these impurities. shetabgostar.com This step is essential for ensuring uniform dyeing and finishing of the fabric. shetabgostar.com
Mercerization: This is a crucial treatment for cotton fabrics where they are subjected to a concentrated solution of sodium this compound under tension. petronaftco.com This process causes the cotton fibers to swell, changing their cross-sectional shape from bean-shaped to round. This structural change results in increased luster, improved tensile strength, and enhanced dye affinity, leading to brighter and more durable colors. petronaftco.comtextileexplainer.com
Dyeing: The pH of the dye bath is critical for the successful application of certain classes of dyes. For reactive dyes on cotton, as well as for vat and sulfur dyes, an alkaline environment created by the addition of sodium this compound is necessary to facilitate the chemical reaction between the dye molecules and the fabric fibers, ensuring good color fixation and fastness. shetabgostar.competronaftco.com
Degumming: In the processing of silk, sodium this compound is used to remove sericin, a gummy protein that coats the raw silk fibers. petronaftco.com This degumming process reveals the characteristic luster and softness of the silk. petronaftco.com
In metal cleaning , hydroxides are employed as powerful degreasing and cleaning agents. bssa.org.uk Industrial metal components often have surfaces contaminated with oils, greases, and other residues from manufacturing processes. petronaftco.com
Alkaline Cleaning: Solutions of sodium this compound and potassium this compound are highly effective at breaking down and saponifying fats, oils, and greases, converting them into water-soluble soaps that can be easily rinsed away. petronaftco.comitswatergroup.com This makes them ideal for heavy-duty industrial cleaning and degreasing. petronaftco.com
Surface Preparation: Before processes like painting, plating, or coating, it is essential that the metal surface is perfectly clean to ensure proper adhesion. Alkaline cleaning with hydroxides is a common step in preparing metal surfaces for these subsequent treatments. petronaftco.com
Corrosion Considerations: While effective cleaners, the corrosive nature of hydroxides requires careful consideration of the metal being treated. For instance, stainless steel types 304 and 316 are generally resistant to sodium this compound at lower temperatures, but there can be a risk of stress corrosion cracking at elevated temperatures. bssa.org.uk Softer alloys like aluminum, copper, and brass require lower concentrations of this compound solutions to prevent damage. vynova-group.com Potassium this compound is also noted for its effectiveness as a cleaning agent, particularly in applications like oven cleaners and drain de-blockers, due to its ability to penetrate and break down grease molecules. vynova-group.com
Hydroxide in Biological and Biochemical Systems
Biochemical Roles of Hydroxide (B78521) as a Ligand and Intermediate
The this compound ion (OH⁻), a simple diatomic anion, plays multifaceted and critical roles within complex biological and biochemical systems. wikipedia.org Beyond its fundamental role in acid-base chemistry, this compound functions as a ligand, a nucleophile, and a catalyst, participating in a variety of enzymatic reactions and influencing the structure and function of biomolecules. wikipedia.org Its ability to coordinate with metal centers in metalloenzymes and act as a reactive intermediate is central to numerous catalytic processes.
Metal-Hydroxide Intermediates in Enzymatic Catalysis (e.g., Heme Enzymes)
This compound ions are crucial ligands in the catalytic cycles of many metalloenzymes, where they bind to a metal center and participate directly in the chemical transformation of substrates. wikipedia.org In heme enzymes, a prominent class of metalloenzymes containing a heme cofactor, metal-hydroxide intermediates are frequently observed and are essential for their catalytic function. mdpi.comwou.edu These enzymes catalyze a wide array of oxidative transformations. acs.org
A prime example is the family of cytochrome P450 enzymes. nih.gov During their catalytic cycle, a key intermediate is an iron(IV)-hydroxide species, often referred to as Compound II. nih.gov This intermediate is formed after the abstraction of a hydrogen atom from a substrate by the highly reactive iron(IV)-oxo species (Compound I). nih.gov The resulting iron(IV)-hydroxide complex then rapidly recombines with the substrate radical to yield the hydroxylated product. nih.gov The thiolate ligand from a cysteine residue, characteristic of P450 enzymes, is thought to play a critical role in promoting the formation of a basic iron(IV)-hydroxide, which is crucial for C-H bond activation. nih.gov
Similarly, in catalases, which are heme enzymes that disproportionate hydrogen peroxide into water and oxygen, an iron(IV)-hydroxide intermediate (Compound II) is also formed. nih.gov The tyrosinate ligand in catalase is believed to stabilize this intermediate. nih.gov The formation and reactivity of these metal-hydroxide intermediates are fundamental to the enzymatic activity. High-valent metal-hydroxide species are also implicated as key intermediates in the catalytic processes of other enzymes, such as those involved in O₂ production in photosystem II. nih.gov
Spectroscopic Characterization of Biologically Relevant Iron(IV) this compound Species
The transient and highly reactive nature of iron(IV)-hydroxide intermediates in biological systems necessitates the use of advanced spectroscopic techniques for their characterization. A combination of UV-visible, Mössbauer, and X-ray absorption spectroscopies have been instrumental in identifying and characterizing these species. nih.gov
For instance, in the study of Helicobacter pylori catalase, these techniques revealed that its Compound II intermediate exists as an iron(IV)-hydroxide species up to a pH of 11. nih.govacs.org Above this pH, it transitions to an iron(IV)-oxo intermediate. nih.govacs.org Extended X-ray absorption fine structure (EXAFS) studies of a Compound II derivative of cytochrome P450 CYP119 showed an iron-oxygen bond length of 1.82 Å and an iron-sulfur bond length of 2.24 Å. pnas.org These bond lengths are indicative of an iron(IV)-hydroxide moiety rather than a typical iron(IV)-oxo species, which would have a shorter iron-oxygen double bond. pnas.org
Mössbauer spectroscopy has also been pivotal in characterizing synthetic Fe(IV)-OH complexes, which serve as models for the enzymatic intermediates. nih.gov These studies, along with computational models, provide detailed insights into the electronic and geometric structure of these important biological intermediates. nih.gov
Mechanistic Interactions of this compound with Biological Macromolecules
The influence of this compound extends beyond enzymatic active sites to broader interactions with biological macromolecules, significantly affecting their structure, function, and integrity.
Influence of this compound on Protein Structure and Function
The concentration of this compound ions, and thus the pH, has a profound effect on the structure and function of proteins. flinnsci.com Changes in pH alter the ionization state of acidic and basic amino acid side chains, which can disrupt the electrostatic interactions that stabilize a protein's three-dimensional structure. libretexts.orgnih.gov These interactions include ionic bonds, hydrogen bonds, and salt bridges. libretexts.org
For example, at a high pH (high this compound concentration), acidic side chains like those of aspartic and glutamic acid will be deprotonated (negatively charged), and basic side chains like that of lysine (B10760008) will be neutral. flinnsci.com This alteration in charge distribution can lead to the unfolding or denaturation of the protein, as the intricate network of non-covalent interactions is disturbed. mdpi.com This is why most enzymes exhibit optimal activity within a narrow pH range; significant deviations from this optimum can lead to a loss of the specific protein conformation required for catalytic activity. flinnsci.com The solubility of proteins is also highly dependent on pH, with most proteins being least soluble at their isoelectric point, the pH at which their net charge is zero. flinnsci.com
Chemical Effects on Microbial Cell Components (e.g., Cytoplasmic Membranes)
This compound ions, particularly at high concentrations as found in materials like calcium this compound, exhibit potent antimicrobial effects. nih.gov The lethal action of this compound on bacterial cells is attributed to several mechanisms, primarily targeting the cytoplasmic membrane, proteins, and DNA. nih.govresearchgate.net
The high pH environment created by the release of hydroxyl ions disrupts the integrity of the bacterial cytoplasmic membrane. ufg.brscielo.br This can occur through chemical injury to the membrane's organic components, such as proteins and phospholipids. scielo.br Specifically, this compound ions can catalyze the saponification of lipids, a process that breaks down the fatty acids in the membrane phospholipids, leading to a loss of membrane integrity. ufg.brscielo.br
Furthermore, the high concentration of hydroxyl ions can alter the pH gradient across the cytoplasmic membrane, which is essential for nutrient transport and energy metabolism. ufg.brscielo.br The enzymatic activity located within the membrane is also inhibited. ufg.br The denaturation of membrane proteins by the high pH further compromises the membrane's function. nih.gov These disruptive effects on the cytoplasmic membrane are a key aspect of the antimicrobial action of this compound-releasing compounds.
Advanced Research Directions and Future Perspectives
Novel Hydroxide-Based Materials for Emerging Technologies
The unique properties of this compound-containing materials, particularly layered double hydroxides (LDHs), are being harnessed for a variety of cutting-edge applications. dlut.edu.cnrsc.org LDHs are distinguished by their two-dimensional layered structure, straightforward synthesis, substantial specific surface area, and high theoretical specific capacitance, making them prime candidates for electrode materials in supercapacitors. rsc.org
Recent research has focused on enhancing the performance of LDHs through various modification methods, including altering their composition and structure. rsc.org These materials are composed of positively charged layers with charge-compensating anions and water molecules situated in the interlayer galleries. acs.org This structure allows for precise control over chemical compositions and gallery height, offering significant potential for applications such as high-performance separation membranes for gases and liquids. dlut.edu.cn
Furthermore, the hybridization of LDHs with other nanostructured materials is a promising strategy to overcome challenges like low electrical conductivity and poor chemical stability. sciopen.com This approach, combined with defect engineering, can enhance the functionality of LDH-based materials for renewable energy technologies. sciopen.com For instance, creating LDH-phosphate through ion exchange has shown potential for use as nanostructured fertilizers. acs.org
Researchers are also exploring the direct synthesis of LDHs on various surfaces, such as on plasma electrolytic oxidation (PEO)-treated magnesium alloys, to create protective coatings without the need for high-pressure conditions. mdpi.com
Advanced Computational Modeling for Predicting This compound (B78521) Behavior
Computational modeling has become an indispensable tool for understanding and predicting the complex behavior of hydroxides at the molecular level. Advanced simulation techniques are providing insights that are difficult or impossible to obtain through experimental methods alone.
A significant area of research is the simulation of this compound ion mobility in aqueous solutions. arxiv.org Multiscale simulation approaches that combine ab initio molecular dynamics (AIMD) with force field ensemble averaging and lattice Monte Carlo techniques are enabling the study of this compound transport over millisecond timescales. arxiv.org This is crucial for understanding the performance of materials like anion-exchange membranes. arxiv.org While force field molecular dynamics (FFMD) are computationally less intensive, they are often insufficient for accurately modeling this compound mobility because they cannot capture the bond-breaking and bond-forming events inherent to this compound transport. arxiv.org
Computational fluid dynamics (CFD) is another powerful tool being used to model processes like the precipitation of magnesium this compound. nih.gov These models integrate chemical reactions, solution non-ideality, and particulate processes to accurately simulate real-world systems and aid in the design and scale-up of industrial processes. nih.gov
Density functional theory (DFT) calculations are being employed to understand the electrochemical behavior of materials like zinc-cobalt layered double hydroxides, supporting experimental findings and providing a deeper understanding of the roles of different components within the material. ingentaconnect.com Additionally, deep potential (DP) models, trained on quantum density functional theory data, are being used to simulate complex phenomena such as the chemical reactions and vapor-liquid equilibria of molten lithium this compound. aip.org
Exploration of this compound Catalysis in Nonaqueous and Extreme Environments
The catalytic activity of hydroxides is being explored in environments beyond traditional aqueous solutions, opening up new possibilities for chemical synthesis and industrial processes. Research into this compound-catalyzed reactions in nonaqueous media and under extreme conditions is a burgeoning field.
One area of focus is the use of enzymes from extremophiles, known as extremozymes, which can function under harsh conditions such as high temperatures, extreme pH levels, and in non-aqueous media like organic solvents and ionic liquids. frontiersin.org These robust biocatalysts are being investigated for a wide range of applications, from the production of biofuels to the synthesis of pharmaceuticals. frontiersin.org
In the realm of synthetic chemistry, this compound-catalyzed bonding is a technique that can be used to join materials at room temperature. google.com This process relies on the catalytic action of this compound ions to lower the activation energy of hydration and dehydration reactions. google.com The versatility of this method allows for the bonding of a wide range of materials, even at extreme temperatures. google.com
Furthermore, bimetallic this compound nanoparticles are being designed as catalysts for challenging reactions like the aerobic C-H activation in nonaqueous solvents. acs.org These catalysts have shown promise in the oxidation of organic molecules in solvents like n-heptane. acs.org The study of electrocatalysis in non-extreme pH environments is also gaining traction, with research demonstrating that water electrolysis can be efficiently performed in buffered solutions at near-neutral pH, offering a competitive alternative to traditional alkaline electrolyzers. u-tokyo.ac.jp
Interdisciplinary Research at the Interface of this compound Chemistry and Environmental Science
The intersection of this compound chemistry and environmental science is a critical area of research, addressing pressing issues related to pollution, resource management, and environmental health. jhu.edu This interdisciplinary approach leverages principles from chemistry, biology, and engineering to understand and mitigate the environmental impact of various substances and processes. jhu.edu
A key focus is the development of materials and methods for environmental remediation. Layered double hydroxides (LDHs) and their derivatives are being extensively studied for their potential in treating pollution due to their low cost, non-toxicity, and moderate chemical stability. nih.gov Research has demonstrated their effectiveness in removing radionuclides from aqueous solutions. nih.gov
Environmental chemistry also investigates the transformation of chemical compounds in the environment. For example, studies have shown the unexpected transformation of dissolved phenols into toxic dicarbonyls by hydroxyl radicals and UV light, highlighting the complex chemical pathways that can occur in drinking water sources. jhu.edu
The mining industry, a significant contributor to environmental degradation, is another area where interdisciplinary research is crucial. mdpi.com Sustainable mining practices are being developed through the integration of engineering, social sciences, and environmental science to minimize land degradation, water pollution, and air emissions. mdpi.com
Development of In Situ Spectroscopic Tools for Complex this compound Systems
To gain a deeper understanding of the dynamic processes involving hydroxides, researchers are increasingly relying on in situ spectroscopic techniques. These powerful tools allow for the real-time observation of chemical and structural changes in materials under actual operating conditions. mdpi.comeuropean-mrs.com
Several in situ methods are being employed to study this compound-based systems. In situ Raman spectroscopy is particularly valuable for monitoring structural transformations and identifying reaction intermediates at the electrode/electrolyte interface during electrochemical processes. mdpi.comrsc.org It has the advantage of not being significantly affected by the absorption of incident light by the electrolyte solution. rsc.org
In situ infrared (IR) spectroscopy provides complementary information about molecular structures and functional groups. mdpi.com While challenged by strong water absorption, techniques like attenuated total reflection Fourier transform-IR (ATR-FTIR) can overcome this limitation. mdpi.com
In situ X-ray absorption spectroscopy (XAS) offers element-specific information about the oxidation state of metals and the distribution of neighboring atoms, providing insights into the electronic and local atomic structure of catalysts during operation. mdpi.comeuropean-mrs.com
The combination of these and other techniques, such as mass spectrometry and UV-visible spectroscopy, in operando studies—where spectroscopic measurements are coupled with true operational catalytic conditions—provides a comprehensive picture of the structure-activity relationships in complex this compound systems. mdpi.comrsc.org This knowledge is vital for the rational design of more efficient and stable materials for a variety of applications.
Q & A
Q. How can researchers determine the solubility of sparingly soluble metal hydroxides (e.g., Ca(OH)₂) in aqueous systems?
Methodological Answer: Solubility can be quantified via gravimetric analysis or titration. For calcium hydroxide, saturate a solution at controlled temperature, filter to remove undissolved solids, and titrate the supernatant with standardized HCl using phenolphthalein as an indicator. Calculate solubility product (Ksp) from titration data. Alternatively, use atomic absorption spectroscopy (AAS) to measure Ca²⁺ concentration .
Q. What experimental considerations ensure accurate pH-dependent studies involving this compound ions?
Methodological Answer: Maintain ionic strength using inert electrolytes (e.g., NaCl) to minimize activity coefficient variations. Calibrate pH meters with buffers bracketing the expected range. For reactions sensitive to OH⁻ concentration (e.g., ammonia liberation in the Kjeldahl method), pre-neutralize residual this compound with HCl to stabilize intermediates .
Q. How do researchers verify the purity of this compound reagents for sensitive analytical applications?
Methodological Answer: Perform impurity profiling using inductively coupled plasma mass spectrometry (ICP-MS) for heavy metals (e.g., Fe, Pb) and ion chromatography for anions (e.g., Cl⁻, CO₃²⁻). Compare results against technical specifications (e.g., ≤0.001% Fe in NaOH pellets). For carbonates, use acidimetric titration with phenolphthalein and methyl orange indicators .
Advanced Research Questions
Q. How can experimental design optimize this compound charge in multi-variable processes like pulp bleaching?
Methodological Answer: Use a central composite face-centered (CCF) design with MODDE software to model interactions between NaOH charge, temperature, and fines content. Assign three levels (low/medium/high) to each factor. Conduct 15–20 runs, measure responses (e.g., brightness, H₂O₂ consumption), and apply multiple linear regression (MLR) to derive predictive equations. Validate models via confirmation experiments at optimized parameters .
Q. What strategies enable controlled synthesis and delamination of layered double hydroxides (LDHs)?
Methodological Answer: For bottom-up synthesis, co-precipitate metal nitrates (e.g., Mg²⁺/Al³⁺) in alkaline solution (pH 10–12) with Na₂CO₃ as a precipitant. For top-down delamination, intercalate dodecyl sulfate (DDS) anions into LDH interlayers to reduce layer cohesion, then exfoliate in toluene via ultrasonication. Characterize delamination success using XRD (loss of layered peaks) and TEM (nanosheet morphology) .
Q. How do this compound-based photocatalysts enhance water-splitting efficiency?
Methodological Answer: Synthesize NiO/ZnO heterostructures via hydrothermal methods. Test photocatalytic activity under UV-vis light with a sacrificial agent (e.g., methanol). Measure H₂ evolution rates via gas chromatography (GC). Use electrochemical impedance spectroscopy (EIS) to assess charge transfer resistance and UV-vis diffuse reflectance to determine bandgap energies .
Q. What mechanistic insights explain this compound interactions with organic pollutants in adsorption studies?
Methodological Answer: Functionalize LDHs with aromatic acid anions (e.g., benzoate) to enhance π-π interactions with pollutants like aniline. Conduct batch adsorption experiments at varying pH, and fit data to Langmuir/Freundlich isotherms. Use FTIR to identify binding sites (e.g., shifts in -OH stretching bands) and XPS to confirm electron donor-acceptor pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
